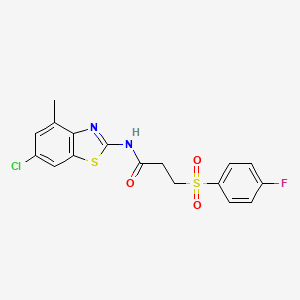

N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-(4-fluorobenzenesulfonyl)propanamide

Description

Properties

IUPAC Name |

N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)sulfonylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClFN2O3S2/c1-10-8-11(18)9-14-16(10)21-17(25-14)20-15(22)6-7-26(23,24)13-4-2-12(19)3-5-13/h2-5,8-9H,6-7H2,1H3,(H,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOGGXEYPTUBDSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1N=C(S2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClFN2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-(4-fluorobenzenesulfonyl)propanamide typically involves the following steps:

Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

Chlorination and Methylation: The benzothiazole core is then chlorinated and methylated to introduce the 6-chloro and 4-methyl substituents.

Sulfonylation: The 4-fluorobenzenesulfonyl group is introduced via a sulfonylation reaction using 4-fluorobenzenesulfonyl chloride.

Amidation: Finally, the propanamide group is introduced through an amidation reaction with a suitable amine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-(4-fluorobenzenesulfonyl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove certain functional groups or to convert them into different ones.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzothiazole core or the sulfonyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of benzothiazole derivatives, including N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-(4-fluorobenzenesulfonyl)propanamide. Research indicates that compounds with similar structures exhibit promising activity against various bacterial strains and fungi:

- Mechanism of Action : These compounds often disrupt bacterial cell wall synthesis or inhibit essential enzymes involved in metabolic pathways.

- Case Studies : In vitro studies have shown that derivatives exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria, making them candidates for further development as antimicrobial agents .

Anticancer Properties

The compound's structural features suggest potential anticancer applications:

- Cell Line Studies : Compounds similar to this compound have been evaluated against various cancer cell lines, including breast and colon cancer cells. Results indicate that certain derivatives can induce apoptosis in cancer cells, demonstrating their potential as anticancer agents .

| Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|

| MCF7 (breast) | 5.0 | Apoptosis induction |

| HCT116 (colon) | 7.5 | Cell cycle arrest |

Enzyme Inhibition

The sulfonamide component of the compound suggests possible enzyme inhibition applications:

- α-glucosidase Inhibition : Some studies have reported that benzothiazole derivatives can inhibit α-glucosidase, an enzyme involved in carbohydrate digestion. This inhibition can be beneficial for managing diabetes by slowing glucose absorption .

| Enzyme | Inhibition Type | Potential Application |

|---|---|---|

| α-glucosidase | Competitive | Diabetes management |

| Acetylcholinesterase | Non-competitive | Alzheimer's treatment |

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound with various biological targets:

Mechanism of Action

The mechanism of action of N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-(4-fluorobenzenesulfonyl)propanamide would depend on its specific biological target. Generally, benzothiazole derivatives can interact with various molecular targets, such as enzymes or receptors, to exert their effects. The compound might inhibit or activate specific pathways, leading to the desired therapeutic outcome.

Comparison with Similar Compounds

Key Structural Analogs and Data

*Calculated based on molecular formula.

Substituent Effects on Physicochemical Properties

- Electron-Withdrawing Groups (EWGs): The target compound’s 4-fluorobenzenesulfonyl group enhances polarity and metabolic stability compared to the nitro group in 17b . Fluorine atoms (present in the target compound and Example 53 ) improve lipophilicity and bioavailability, as seen in the higher melting point (175–178°C) of Example 53, which contains multiple fluorine atoms.

- Benzothiazole Modifications: Substitution at position 6 (chloro in the target vs. methyl in the compound ) affects steric hindrance and electronic properties. Chlorine’s inductive effect may enhance electrophilic interactions in biological targets.

Biological Activity

N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-(4-fluorobenzenesulfonyl)propanamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a benzothiazole moiety, which is known for its diverse pharmacological properties. The structure can be summarized as follows:

- IUPAC Name : this compound

- Molecular Formula : C15H14ClF N2O2S

- Molecular Weight : 344.80 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, leading to various therapeutic effects. The benzothiazole scaffold is known for its role in modulating cellular pathways involved in cancer proliferation and apoptosis.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including the compound . The following table summarizes key findings related to its anticancer activity:

| Study | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Study A | A549 (lung cancer) | 3.14 ± 0.29 | Induces apoptosis via mitochondrial pathways |

| Study B | HCT116 (colon cancer) | 0.12 | Inhibits Wnt signaling pathway |

| Study C | SW480 (colon cancer) | 2.00 | Reduces Ki67 expression, indicating decreased proliferation |

Case Studies

- Apoptosis Induction : In a study focusing on lung cancer cells (A549), the compound demonstrated significant induction of apoptosis through the activation of caspase-3 and modulation of Bcl-2 and Bax proteins, indicating its potential as a therapeutic agent against non-small cell lung cancer .

- Inhibition of Proliferation : Another investigation revealed that the compound effectively inhibited the growth of colon cancer cells (HCT116 and SW480) with IC50 values lower than traditional chemotherapeutics like 5-fluorouracil (5-FU), suggesting enhanced efficacy in targeting cancer cell proliferation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.